Chromatographic Resolution from Atorvastatin API
The Atorvastatin Allyl Ester impurity is chromatographically distinct from the Atorvastatin API, enabling its reliable detection and quantification. Unlike Atorvastatin Calcium, which is highly polar, the allyl ester exhibits increased retention on a reverse-phase C18 column, facilitating separation [1]. This distinction is critical for developing and validating stability-indicating HPLC methods that can accurately measure degradation products in drug substance and finished product batches [2].
| Evidence Dimension | Chromatographic retention behavior (HPLC) |
|---|---|
| Target Compound Data | Increased retention time relative to Atorvastatin Calcium |
| Comparator Or Baseline | Atorvastatin Calcium (active pharmaceutical ingredient) |
| Quantified Difference | Not quantitatively specified in source |
| Conditions | Reverse-phase HPLC (C18 column), typical conditions |
Why This Matters
This ensures specific identification and accurate quantification of this key impurity, which is essential for demonstrating that the API meets ICH purity thresholds.
- [1] Veeprho. Atorvastatin Allyl Ester Impurity Standard Product Page. View Source
- [2] El Kacemi, M. et al. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using Accuracy Profile Approach. Journal of AOAC International, 2024. View Source
